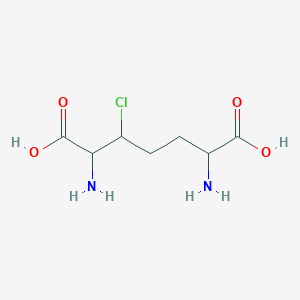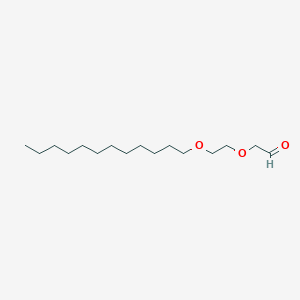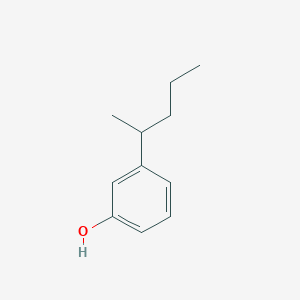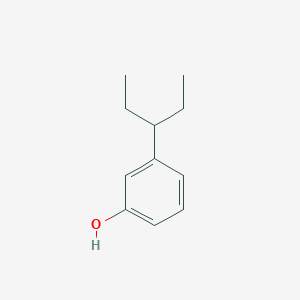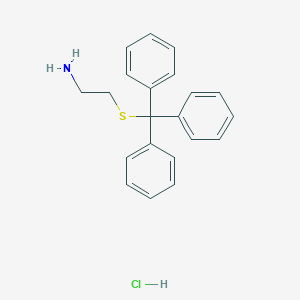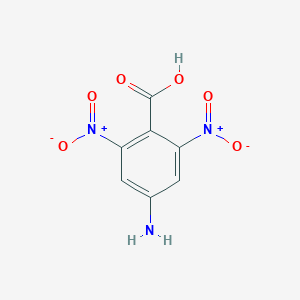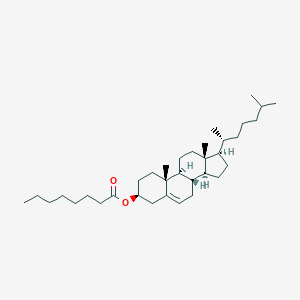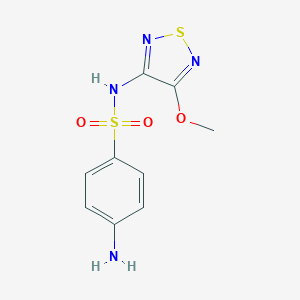![molecular formula C8H11N5O2 B047640 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) CAS No. 123606-04-2](/img/structure/B47640.png)
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) is a heterocyclic compound that features a fused triazole and triazine ring system This compound is of significant interest due to its potential biological activities, including antiviral, antibacterial, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) typically involves the construction of the triazole and triazine rings followed by their fusion. One common method includes the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
Formation of the triazole ring: This can be achieved through the reaction of hydrazine with a nitrile or amidine.
Formation of the triazine ring: This involves the cyclization of the triazole intermediate with suitable reagents.
Introduction of ethoxy and dimethyl groups: These functional groups can be introduced through alkylation reactions using ethyl halides and methylating agents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and triazine rings.
Reduction: Reduction reactions can target the carbonyl group in the triazine ring, leading to the formation of hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Hydroxyl derivatives.
Substitution products: Various substituted triazolo-triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential antiviral, antibacterial, and antifungal activities. It is being investigated for its ability to inhibit the replication of viruses and the growth of bacteria and fungi, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-7-one: Lacks the ethoxy and dimethyl groups, which may affect its reactivity and biological activity.
[1,2,4]Triazolo[4,3-b][1,2,4]triazine:
[1,2,4]Triazolo[3,4-b][1,2,4]triazine: Another isomer with unique reactivity and biological activities.
Uniqueness
The presence of the ethoxy and dimethyl groups in [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI) distinguishes it from other similar compounds. These functional groups can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-ethoxy-1,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4-15-6-7(14)13-8(12(3)11-6)9-5(2)10-13/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYARKDSYNIGHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C2=NC(=NN2C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
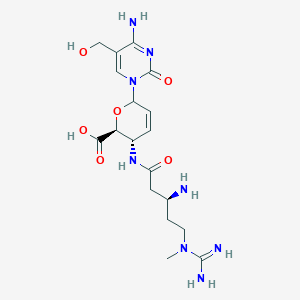
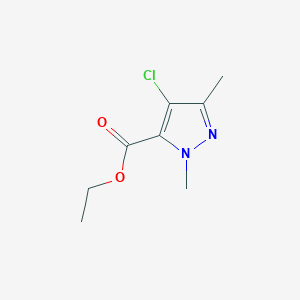
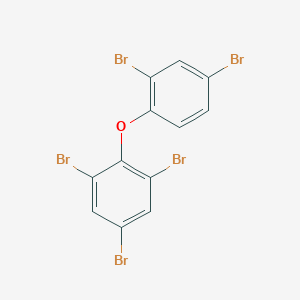
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)
